(2S)-2,3-dimethylbutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2,3-dimethylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWMAUXEHKFGX-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Investigations and Enantiomeric Purity Assessment of 2s 2,3 Dimethylbutan 1 Ol
Determination of Absolute Configuration and Stereoisomeric Characterization
The absolute configuration of (2S)-2,3-dimethylbutan-1-ol is defined by the specific spatial arrangement of the groups attached to its chiral center (the carbon atom at position 2). According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked, and the 'S' designation (from the Latin sinister, meaning left) indicates a counter-clockwise orientation from the highest to the lowest priority group when viewing the molecule with the lowest priority group pointing away. The IUPAC name for this specific enantiomer is this compound. nih.gov
Table 1: Stereoisomers of 2,3-Dimethylbutan-1-ol (B103374)
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Chirality |
|---|---|---|---|---|
| This compound | This compound | 15071-36-0 | C₆H₁₄O | S-enantiomer |
| (2R)-2,3-Dimethylbutan-1-ol | (2R)-2,3-dimethylbutan-1-ol | 15019-27-9 | C₆H₁₄O | R-enantiomer |
Methodologies for Enantiomeric Resolution of this compound and its Racemate
Enantiomeric resolution is the process of separating a racemic mixture into its individual enantiomers. For 2,3-dimethylbutan-1-ol, this is crucial for obtaining enantiomerically pure samples of the (2S)-isomer for further study or application.
Chiral chromatography is a powerful and widely used direct method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.
For the resolution of 2,3-dimethylbutan-1-ol, gas chromatography (GC) with a chiral column is highly effective. Cyclodextrin-based CSPs are particularly common for this purpose. These phases, such as those derivatized with alkyl or acetyl groups, create chiral cavities where one enantiomer can fit better than the other through inclusion complexation, resulting in separation. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) using cellulose- or amylose-based columns is another viable option. The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and isopropanol, is critical for optimizing the separation. beilstein-journals.org
Table 2: Examples of Chiral Chromatography Conditions for Enantiomer Separation
| Technique | Chiral Stationary Phase (CSP) Type | Example Column | Typical Mobile Phase/Conditions | Reference |
|---|---|---|---|---|
| Chiral GC | Derivatized β-cyclodextrin | CHIRALDEX B-DM | 110 °C | rsc.org |
| Chiral GC | Derivatized γ-cyclodextrin | CHIRALDEX G-TA | 40 °C | rsc.org |
| Chiral HPLC | Cellulose-based | Chiralcel OD-H | Hexane/Isopropanol |
Enzymatic resolution is a kinetic resolution method that leverages the stereoselectivity of enzymes. Lipases are commonly employed for the resolution of racemic alcohols. In this process, the enzyme selectively catalyzes the acylation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted.
For example, Candida antarctica lipase (B570770) B (CALB) can be used to selectively acylate one enantiomer of 2,3-dimethylbutan-1-ol. thieme-connect.de The resulting product is an ester, which has different physical properties from the unreacted alcohol. This difference allows for their separation using standard techniques like column chromatography. Depending on the enzyme's preference, either the (S)- or (R)-ester is formed, enabling the isolation of the desired unreacted (S)-alcohol or the recovery of the (S)-alcohol from the (S)-ester after hydrolysis. The efficiency of this resolution is often high, capable of achieving excellent enantiomeric excess. thieme-connect.de
This indirect method involves converting the mixture of enantiomers into a mixture of diastereomers by reacting them with a single, enantiomerically pure chiral derivatizing agent (CDA). researchgate.net Diastereomers, unlike enantiomers, have different physical properties (e.g., melting points, boiling points, and solubility) and can be separated using conventional, non-chiral chromatographic methods. researchgate.netresearchgate.net
After separation, the chiral auxiliary can be cleaved from the separated diastereomers to yield the pure enantiomers of the original compound. For alcohols like 2,3-dimethylbutan-1-ol, common CDAs include chiral acids or their derivatives (e.g., Mosher's acid chloride) to form diastereomeric esters. Another reported strategy involves converting the alcohol into a derivative like a 2-naphthoate. beilstein-journals.org The resulting diastereomeric naphthoates can then be separated by standard silica (B1680970) gel chromatography. beilstein-journals.org
Enzymatic Resolution Approaches
Analytical Validation of Enantiomeric Excess in this compound
Following a resolution procedure, it is essential to determine the enantiomeric purity of the resulting sample. This is quantified by the enantiomeric excess (ee), which measures how much more of one enantiomer is present compared to the other. wikipedia.org It is calculated as the absolute difference in the mole fractions of the two enantiomers and is usually expressed as a percentage. wikipedia.org A sample containing 70% of the (S)-enantiomer and 30% of the (R)-enantiomer has an enantiomeric excess of 40% in favor of the (S)-isomer. wikipedia.org
Polarimetry is a traditional method for assessing enantiomeric purity. Chiral compounds are optically active, meaning they rotate the plane of polarized light. libretexts.org Each enantiomer rotates light to an equal magnitude but in opposite directions. A racemic mixture is optically inactive because the rotations cancel each other out. chemistrysteps.com
An enantiomerically enriched sample of this compound will exhibit a net optical rotation. The magnitude of this rotation is directly proportional to the enantiomeric excess of the sample, provided the specific rotation of the pure enantiomer is known. libretexts.orgchemistrysteps.com The specific rotation, [α], is a characteristic physical property of a pure enantiomer under standard conditions (specific temperature, wavelength, solvent, and concentration). For instance, the literature reports a positive specific rotation for (S)-(+)-2,3-Dimethyl-1-butanol. nih.gov By measuring the observed rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated using the formula:
% ee = ([α]observed / [α]pure) × 100
It is important to note that this relationship is linear under ideal conditions, but deviations can occur, for example, due to concentration effects (the Horeau effect). wikipedia.org
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the separation and identification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) within the gas chromatography column. These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment that allows for differential interaction with the enantiomers of the analyte.
For the analysis of chiral alcohols like this compound, cyclodextrin-based columns, particularly those with β-cyclodextrin derivatives, have proven to be effective. The principle of separation relies on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) cavity of the stationary phase and the enantiomers of the analyte. The differing stability of these complexes for the (S) and (R) enantiomers leads to different retention times, allowing for their separation and subsequent quantification by the mass spectrometer.
The selection of the specific chiral column and the optimization of GC parameters such as temperature ramp rate and carrier gas flow are crucial for achieving baseline separation of the enantiomers. For instance, a column like a Chirasil-DEX CB (based on a dimethylated β-cyclodextrin) or a CYCLOSIL-B is often suitable for the separation of chiral alcohols. The mass spectrometer serves as a detector, providing structural information and allowing for the quantification of each enantiomer based on the integrated peak areas in the chromatogram.
Table 1: Illustrative Chiral GC-MS Data for the Enantiomeric Separation of a Racemic Mixture of 2,3-dimethylbutan-1-ol
| Enantiomer | Retention Time (minutes) | Relative Abundance (%) |
| (R)-2,3-dimethylbutan-1-ol | 15.2 | 50 |
| (S)-2,3-dimethylbutan-1-ol | 15.8 | 50 |
Note: The data in this table is illustrative and serves to represent a typical separation profile. Actual retention times may vary depending on the specific column, instrument, and analytical conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizing Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the analysis of enantiomeric purity. While enantiomers are indistinguishable in a standard achiral NMR experiment, the addition of a chiral solvating agent (CSA) can induce chemical shift non-equivalence for the signals of the two enantiomers.
CSAs are optically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding nuclei of the (R) and (S) enantiomers in the NMR spectrum. The integration of these distinct signals allows for the determination of the enantiomeric ratio.
A well-known and effective CSA for the analysis of chiral alcohols is (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, often referred to as Pirkle's alcohol. wikipedia.org When Pirkle's alcohol is added to a solution of racemic 2,3-dimethylbutan-1-ol, it forms diastereomeric hydrogen-bonded complexes with both the (S) and (R) enantiomers. The aromatic ring of the CSA creates a strong anisotropic effect, which leads to a noticeable difference in the chemical shifts (Δδ) of the protons of the two enantiomers, particularly those close to the chiral center.
Other types of CSAs, such as chiral metal complexes based on gallium or aluminum, have also been developed and shown to be effective for the enantiodiscrimination of chiral alcohols. nih.govrsc.org The choice of the CSA and the solvent is crucial for maximizing the chemical shift difference to allow for accurate integration.
Table 2: Hypothetical ¹H NMR Data for a Racemic Mixture of 2,3-dimethylbutan-1-ol in the Presence of (R)-Pirkle's Alcohol
| Proton Signal | Chemical Shift (δ) for (R)-enantiomer (ppm) | Chemical Shift (δ) for (S)-enantiomer (ppm) | Chemical Shift Difference (Δδ) (ppm) |
| -CH₂OH | 3.55 | 3.58 | 0.03 |
| -CH(CH₃)- | 1.82 | 1.85 | 0.03 |
Note: The data in this table is hypothetical and illustrates the principle of enantiomeric discrimination by NMR with a chiral solvating agent. The actual chemical shifts and their differences will depend on the specific CSA, solvent, temperature, and concentration.
Advanced Synthetic Methodologies for 2s 2,3 Dimethylbutan 1 Ol and Its Enantiomers
Enantioselective Synthesis Strategies
The selective synthesis of a single enantiomer of 2,3-dimethylbutan-1-ol (B103374) is a key challenge addressed by several modern synthetic strategies. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer.
Asymmetric Catalytic Hydrogenation of Prochiral Ketone Precursors
One of the most efficient methods for producing enantiomerically enriched alcohols is the asymmetric hydrogenation of prochiral ketones or aldehydes. mdpi.com This process utilizes a small amount of a chiral catalyst to transfer hydrogen to the carbonyl group, creating a new stereocenter with a preferred configuration. The precursor for synthesizing 2,3-dimethylbutan-1-ol via this method is typically 2,3-dimethylbutanal (B3049577).
Chiral transition-metal complexes are highly effective for asymmetric hydrogenation. Ruthenium (Ru) complexes featuring the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are particularly prominent. ethz.ch For the synthesis of chiral 2,3-dimethylbutan-1-ol, a chiral Ru-BINAP catalyst facilitates the enantioselective hydrogenation of 2,3-dimethylbutanal. For example, employing an (R)-BINAP-Ruthenium complex can yield (R)-2,3-dimethylbutan-1-ol with an enantiomeric excess (ee) greater than 90%. The choice of the BINAP enantiomer ((R)- or (S)-) dictates the stereochemical outcome of the product. nih.gov These catalysts operate through an outer sphere mechanism where the substrate interacts with the ligands rather than bonding directly to the metal. ajchem-b.com
| Catalyst | Precursor | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (R)-BINAP-Ruthenium Complex | 2,3-Dimethylbutanal | (R)-2,3-dimethylbutan-1-ol | >90% |
The success of asymmetric catalytic hydrogenation is highly dependent on the reaction conditions. capes.gov.br Key parameters such as hydrogen pressure, temperature, and solvent polarity must be carefully optimized to maximize both yield and enantioselectivity. ethz.chscholaris.ca For the Ru-BINAP catalyzed hydrogenation to produce (R)-2,3-dimethylbutan-1-ol, specific optimizations have been identified. Higher hydrogen pressures, in the range of 10–15 atm, have been shown to favor the formation of the R-enantiomer. Furthermore, the polarity of the solvent plays a crucial role; polar solvents like methanol (B129727) enhance the crucial interactions between the catalyst and the substrate, thereby improving selectivity.
| Parameter | Optimized Condition | Effect | Reference |
|---|---|---|---|
| Hydrogen Pressure | 10–15 atm | Favors R-configuration | |
| Solvent Polarity | High (e.g., Methanol) | Enhances catalyst-substrate interaction and selectivity |
Application of Chiral Transition-Metal Catalysts (e.g., Ru-BINAP Complexes)
Chiral Reducing Agents in Diastereoselective Synthesis (e.g., Corey-Bakshi-Shibata (CBS) Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. wikipedia.orgorganic-chemistry.org This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, and a borane (B79455) source like BH₃•THF. wikipedia.orgnrochemistry.com The mechanism involves the coordination of the ketone to the Lewis acidic boron atom of the catalyst in a sterically defined manner, followed by an intramolecular hydride transfer from the coordinated borane. nrochemistry.com This directed attack ensures high enantioselectivity. nrochemistry.com The CBS reduction is effective for a wide array of ketones, including aryl-aliphatic and di-aliphatic systems. wikipedia.org For the synthesis of (2S)-2,3-dimethylbutan-1-ol, the prochiral precursor 2,3-dimethylbutanal would be reduced using the appropriate (S)-configured CBS catalyst to achieve the desired stereochemistry. The predictability and high enantiomeric excess achievable make the CBS reduction a valuable tool in asymmetric synthesis. nih.gov
Stereocontrolled Organometallic Reactions (e.g., Grignard Reagent Additions)
The addition of organometallic reagents, such as Grignard reagents, to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. libretexts.org To achieve stereocontrol, chiral ligands or auxiliaries are employed to direct the nucleophilic attack of the Grignard reagent to one face of the carbonyl. nih.gov The synthesis of 2,3-dimethylbutan-1-ol can be approached via the reaction of a Grignard reagent with an appropriate aldehyde. For instance, the addition of an isopropylmagnesium halide to propanal, or a methylmagnesium halide to 3-methyl-2-butanone, can be envisioned. Achieving high enantioselectivity in these additions often requires the development of specific chiral ligands that can effectively complex with the magnesium atom of the Grignard reagent, thereby creating a chiral environment around the reaction center. nih.gov Research has focused on designing ligands, such as those derived from 1,2-diaminocyclohexane (DACH), to provide access to a broad range of chiral tertiary alcohols with high enantiomeric excess. nih.gov
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical synthesis. Biocatalytic transformations, utilizing whole cells or isolated enzymes, offer environmentally benign and highly selective routes to chiral compounds. unipd.it
For the synthesis of this compound, two primary biocatalytic approaches are relevant: enzymatic kinetic resolution and asymmetric reduction.
Enzymatic Kinetic Resolution: In this method, a racemic mixture of 2,3-dimethylbutan-1-ol is treated with an enzyme, typically a lipase (B570770), in the presence of an acylating agent. The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a faster rate, leaving the unreacted (S)-enantiomer in high enantiomeric purity. Lipases like Candida antarctica lipase B (CALB) are commonly used for such resolutions. thieme-connect.de
Asymmetric Reduction: This approach involves the reduction of the prochiral precursor, 2,3-dimethylbutanal, using a ketoreductase enzyme. These enzymes, often from yeast or bacteria, exhibit high stereoselectivity. For example, engineered ketoreductases from organisms like Lactobacillus kefir have been shown to reduce similar aldehydes with up to 99% enantiomeric excess under mild, aqueous conditions. This method directly produces the desired enantiomer, avoiding the 50% theoretical yield limit of kinetic resolution. thieme-connect.de
| Method | Enzyme Type | Principle | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Kinetic Resolution | Lipase (e.g., CALB) | Selective acylation of one enantiomer from a racemate. | Separation of (2S)-enantiomer from a racemic mixture. | thieme-connect.de |
| Asymmetric Reduction | Ketoreductase | Enantioselective reduction of a prochiral aldehyde. | Direct synthesis from 2,3-dimethylbutanal. | researchgate.net |
Lipase-Catalyzed Reactions for Enantiomeric Enrichment
Enzymatic kinetic resolution represents a powerful and green methodology for separating enantiomers from a racemic mixture. numberanalytics.com Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) are the most frequently used enzymes for this purpose due to their broad substrate tolerance, high enantioselectivity, and operational stability in organic solvents. almacgroup.com The kinetic resolution of racemic 2,3-dimethylbutan-1-ol typically involves the enantioselective acylation (or esterification) of one enantiomer, leaving the other unreacted.
The most common approach is a transesterification reaction where the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297) or ethyl acetate, in a non-aqueous solvent. The lipase selectively catalyzes the acylation of one enantiomer at a much higher rate than the other. For instance, Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is highly effective in these resolutions. The enzyme selectively acylates the (R)-enantiomer of a precursor, allowing the (S)-enantiomer to be isolated with high enantiomeric excess (ee). After the reaction reaches approximately 50% conversion, the acylated enantiomer (ester) and the unreacted enantiomer (alcohol) can be separated by standard techniques like column chromatography.
The choice of solvent and acyl donor can significantly impact the reaction's efficiency and enantioselectivity (often expressed as the enantiomeric ratio, E). Non-polar solvents like toluene (B28343) or hexane (B92381) are commonly employed. The key advantage of this method is the mild reaction conditions, which prevent racemization or degradation of the chiral products.
Table 1: Representative Lipase-Catalyzed Resolution of Chiral Alcohols
| Enzyme | Substrate | Acyl Donor | Solvent | Product (ee) | Ref. |
|---|---|---|---|---|---|
| Candida antarctica Lipase B | Racemic secondary alcohols | Vinyl acetate | Toluene | >99% | researchgate.net |
| Pseudomonas cepacia Lipase | Ethyl 3-phenylbutanoate | - (Hydrolysis) | Buffer/Toluene | (S)-acid (>97% ee) | almacgroup.com |
| Candida rugosa Lipase | Dimethyl 1-butyryloxy-1-carboxymethylphosphonate | - (Hydrolysis) | Phosphate Buffer | (R)-hydroxyphosphonate (>98% ee) | mdpi.com |
Substrate Specificity and Selectivity in Enzymatic Systems
The success of an enzymatic resolution hinges on the substrate specificity and enantioselectivity of the enzyme. nih.gov These properties are dictated by the precise three-dimensional structure of the enzyme's active site, which creates a chiral environment for the substrate to bind. For a lipase to effectively discriminate between the enantiomers of 2,3-dimethylbutan-1-ol, the substrate must fit into the active site in a specific orientation.
Molecular modeling and kinetic studies have provided insights into the factors governing this molecular recognition. nih.gov The active site of a lipase is often described as a hydrophobic pocket with a catalytic triad (B1167595) (typically Ser-His-Asp/Glu). The enantioselectivity arises from the differential interactions between each enantiomer and the amino acid residues lining this pocket. For one enantiomer, the binding is productive, positioning the hydroxyl group optimally for attack by the catalytic serine. For the other enantiomer, steric hindrance or unfavorable interactions prevent this optimal binding, resulting in a much slower reaction rate.
In the case of 2,3-dimethylbutan-1-ol, the steric bulk of the two methyl groups near the chiral center plays a crucial role. The enzyme must have an active site large enough to accommodate these groups while still being able to distinguish the subtle difference between the (R) and (S) configurations. The enantiomeric ratio (E) is a quantitative measure of this selectivity; a high E-value (>100) is desirable for efficient separation. almacgroup.com The selectivity of different lipases can vary significantly, and screening a panel of enzymes is a common strategy to find the optimal biocatalyst for a specific substrate. almacgroup.comnih.gov
Classical Resolution Techniques for Racemic 2,3-Dimethylbutan-1-ol
Before the widespread adoption of biocatalysis, classical resolution was the primary method for separating enantiomers. These techniques rely on the physical separation of diastereomers, which, unlike enantiomers, have different physical properties such as solubility. libretexts.orgwikipedia.org
Diastereomeric Salt Formation and Fractional Crystallization
This is the most common classical resolution method. wikipedia.org It involves converting the racemic mixture into a pair of diastereomers, separating them, and then converting them back to the individual enantiomers. To resolve a racemic alcohol like 2,3-dimethylbutan-1-ol, it must first be derivatized to an acidic or basic compound. A common strategy is to react the alcohol with a cyclic anhydride (B1165640) (e.g., phthalic anhydride) to form a diastereomeric mixture of phthalate (B1215562) half-esters.
This racemic mixture of acids can then be treated with a single enantiomer of a chiral base (the resolving agent), such as (+)-brucine, (R)-1-phenylethanamine, or (+)-cinchotoxine. libretexts.orgwikipedia.org This reaction forms a pair of diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Because these salts are diastereomers, they have different solubilities in a given solvent. Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate from the solution and can be isolated by filtration. acs.org The choice of solvent is critical and often requires extensive screening of different options (e.g., ethanol, isopropanol, acetone, or mixtures) to achieve efficient separation. acs.org
After separation, the pure diastereomeric salt is treated with a strong acid to break the salt and regenerate the enantiomerically pure acid derivative. Finally, hydrolysis of the ester yields the enantiomerically pure alcohol, this compound. The chiral resolving agent can often be recovered and reused.
Table 2: Common Chiral Resolving Agents for Diastereomeric Salt Formation
| Resolving Agent | Type | Used to Resolve | Ref. |
|---|---|---|---|
| (+)-Tartaric Acid | Chiral Acid | Racemic Bases | libretexts.orgwikipedia.org |
| (-)-Di-p-toluoyl-D-tartaric acid (DTTA) | Chiral Acid | Racemic Bases | acs.org |
| (R)-1-Phenylethylamine | Chiral Base | Racemic Acids | libretexts.orgwikipedia.org |
| (+)-Brucine | Chiral Base | Racemic Acids | libretexts.org |
Kinetic Resolution Methods
Kinetic resolution is a broader category of methods that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. numberanalytics.com The lipase-catalyzed reactions discussed in section 3.2.1 are a prominent example of enzymatic kinetic resolution. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%, as the other half of the starting material remains as the unreacted enantiomer. beilstein-journals.org
A more advanced strategy is Dynamic Kinetic Resolution (DKR). In DKR, the kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. researchgate.net This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiomerically pure product, with a maximum yield of 100%. For alcohols, DKR is often achieved by combining an enzymatic acylation with a metal-based racemization catalyst. Ruthenium complexes, such as the Shvo catalyst, have proven effective for the racemization of secondary alcohols under conditions compatible with lipase activity. researchgate.net This chemoenzymatic approach provides an elegant and highly efficient route to enantiopure alcohols.
Spectroscopic Characterization and Molecular Dynamics of 2s 2,3 Dimethylbutan 1 Ol
Vibrational Spectroscopy Investigations
Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and dynamics of (2S)-2,3-dimethylbutan-1-ol. Techniques such as Infrared (IR) Absorption Spectroscopy and Inelastic Incoherent Neutron Scattering (IINS) are pivotal in this analysis.
Infrared (IR) Absorption Spectroscopy for Functional Group Analysis and Hydrogen Bonding
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and studying intermolecular interactions. In this compound, the primary alcohol group (-OH) is of particular interest. The presence of hydrogen bonding significantly influences the position and shape of the O-H stretching vibration band. matanginicollege.ac.in
For primary alcohols like this compound, intermolecular hydrogen bonding leads to the formation of linear oligomers such as dimers and trimers. This results in a broad O-H stretching band in the IR spectrum, typically observed around 3200–3600 cm⁻¹. The specific position can be around 3350 cm⁻¹. In contrast, 'free' hydroxyl groups, which are not involved in hydrogen bonding, absorb at a higher frequency, typically between 3585 and 3650 cm⁻¹. matanginicollege.ac.in The broadness of the observed band for this compound indicates the prevalence of these hydrogen-bonded structures in the condensed phase. matanginicollege.ac.in
The IR spectrum also displays a characteristic C-O stretching vibration, which for primary alcohols, typically appears in the range of 1050–1150 cm⁻¹.
Inelastic Incoherent Neutron Scattering (IINS) for Molecular Dynamics and Vibrational Modes
Inelastic Incoherent Neutron Scattering (IINS) is a powerful technique for studying the dynamics of molecules, particularly the motions of hydrogen atoms, due to their large neutron scattering cross-section. researchgate.net IINS provides information about the vibrational density of states, offering a comprehensive view of all vibrational modes. researchgate.net
Studies on similar branched-chain alcohols have demonstrated the utility of IINS in understanding molecular dynamics. researchgate.net The technique can differentiate between various motions, such as the vibrations of methyl groups and the dynamics of the hydroxyl group. researchgate.net IINS is particularly sensitive to the collective modes and the motions within the hydrogen-bonded networks. iaea.orgill.eu The analysis of IINS data, often complemented by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational modes. researchgate.net
Assignment and Interpretation of O-H Stretching and Methyl Group Vibrational Modes
The vibrational spectrum of this compound is characterized by specific modes associated with its functional groups.
O-H Stretching: As identified by IR spectroscopy, the broad absorption band between 3200 and 3600 cm⁻¹ is assigned to the O-H stretching vibrations within hydrogen-bonded molecular clusters. uzh.ch The significant broadening of this peak is a hallmark of intermolecular hydrogen bonding in alcohols. matanginicollege.ac.in
Methyl Group Vibrations: The molecule contains multiple methyl (-CH₃) groups. Their vibrations contribute to several bands in the IR spectrum. The C-H stretching vibrations of the methyl groups are typically observed in the region of 2880 to 2940 cm⁻¹. docbrown.info The C-H deformation (bending) vibrations of the methyl groups appear at lower frequencies, generally between 1365 and 1480 cm⁻¹. docbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. uobasrah.edu.iq
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring atoms. For 2,3-dimethylbutan-1-ol (B103374) (the racemic mixture), the following signals are typically observed:
A multiplet in the range of δ 0.85–0.95 ppm, corresponding to the six protons of the two methyl groups (CH₃).
A multiplet between δ 1.10–1.30 ppm, which can be attributed to the protons of the methine (CH) and methylene (B1212753) (CH₂) groups.
A triplet at approximately δ 3.50–3.70 ppm, representing the two protons of the methylene group attached to the hydroxyl group (CH₂OH).
A broad signal for the hydroxyl proton (-OH), which can vary in chemical shift depending on concentration and solvent, often seen between δ 1.5–2.0 ppm.
The specific stereochemistry of the (2S) enantiomer would result in a unique spectrum, though the general regions for the proton signals would be similar to the racemate.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis
Table of Spectroscopic Data for 2,3-Dimethylbutan-1-ol
| Spectroscopic Technique | Functional Group | Observed Signal/Range | Reference |
| Infrared (IR) Spectroscopy | O-H Stretch (H-bonded) | 3200–3600 cm⁻¹ | |
| Infrared (IR) Spectroscopy | C-O Stretch | 1050–1150 cm⁻¹ | |
| ¹H NMR Spectroscopy | CH₃ | δ 0.85–0.95 (m, 6H) | |
| ¹H NMR Spectroscopy | CH₂/CH | δ 1.10–1.30 (m, 3H) | |
| ¹H NMR Spectroscopy | CH₂OH | δ 3.50–3.70 (t, 2H) |
Mass Spectrometry (MS) for Molecular Fragmentation and Identification
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the study of this compound, electron ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a molecular fingerprint, enabling its identification and structural confirmation.
The mass spectrum of 2,3-dimethylbutan-1-ol is characterized by a molecular ion peak ([M]+) and several key fragment ions that arise from predictable cleavage and rearrangement pathways. The molecular formula of the compound is C₆H₁₄O, corresponding to a molecular weight of approximately 102.17 g/mol . nist.govmolport.comnih.gov The molecular ion, formed by the loss of a single electron, is accordingly observed at an m/z of 102. Although often weak in primary alcohols, its presence confirms the molecular mass of the compound.
The fragmentation of the molecular ion is dominated by cleavages typical for branched primary alcohols. The most significant fragmentation pathways include:
α-Cleavage: The cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for alcohols. For 2,3-dimethylbutan-1-ol, this would involve the loss of an isopropyl radical ((CH₃)₂CH•) to form a resonance-stabilized ion at m/z 59, or the loss of a CH₂OH radical, which would lead to a fragment at m/z 71. nih.gov The latter, [C₅H₁₁]⁺, is observed as a prominent peak in the spectrum. nih.gov
Loss of Water: Dehydration is a characteristic fragmentation for alcohols, leading to the formation of an alkene-like radical ion. The loss of a water molecule (H₂O, 18 Da) from the molecular ion results in a fragment ion at m/z 84 ([C₆H₁₂]⁺•).
Cleavage of Alkyl Chains: Fragmentation of the branched alkyl chain leads to the formation of stable carbocations. The most abundant peak, or base peak, in the spectrum of 2,3-dimethylbutan-1-ol appears at m/z 43. nih.gov This peak corresponds to the highly stable isopropyl cation, [(CH₃)₂CH]⁺, formed by the cleavage of the bond between C2 and C3. nih.govdocbrown.info The stability of this secondary carbocation drives this fragmentation pathway.
Other notable fragments are observed at lower mass-to-charge ratios. A peak at m/z 55 corresponds to the [C₄H₇]⁺ ion, and a peak at m/z 71 is attributed to the [C₅H₁₁]⁺ ion. nih.gov Successive loss of hydrogen atoms from primary fragments can also occur, leading to clusters of peaks, such as those seen around m/z 43 (e.g., m/z 42, 41) and m/z 29 ([C₂H₅]⁺). nih.govdocbrown.info
The principal mass spectral data for 2,3-dimethylbutan-1-ol are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Proposed Structure |
| 102 | Low | [C₆H₁₄O]⁺• | Molecular Ion |
| 84 | Moderate | [C₆H₁₂]⁺• | [M - H₂O]⁺• |
| 71 | 55.80 | [C₅H₁₁]⁺ | [M - CH₂OH]⁺ |
| 55 | 12.50 | [C₄H₇]⁺ | - |
| 43 | 100 | [C₃H₇]⁺ | [(CH₃)₂CH]⁺ |
| 42 | 27.30 | [C₃H₆]⁺• | - |
| 29 | 12.90 | [C₂H₅]⁺ | - |
Data sourced from experimental GC-MS results for 2,3-dimethylbutan-1-ol. nih.gov
Applications of 2s 2,3 Dimethylbutan 1 Ol in Advanced Organic Synthesis
As a Chiral Building Block and Intermediate in Complex Molecule Synthesis
The inherent chirality of (2S)-2,3-dimethylbutan-1-ol makes it an attractive starting material for the synthesis of enantiomerically pure compounds. Organic chemists utilize this "chiral pool" approach to incorporate a predefined stereocenter into a larger target molecule, thereby avoiding the often challenging and costly steps of chiral resolution or asymmetric synthesis later in the synthetic sequence.
Intermediacy in the Synthesis of Pharmaceuticals and Agrochemicals
The structural motif of this compound is found within various biologically active molecules, making it a valuable intermediate in the pharmaceutical and agrochemical industries. smolecule.com Chiral compounds are of paramount importance in these sectors as the stereochemistry of a molecule often dictates its biological activity. The use of enantiomerically pure building blocks like this compound is a common strategy to ensure the desired stereochemical outcome in the final product. smolecule.com For instance, it can serve as a starting material for the synthesis of more complex chiral side chains that are later incorporated into a drug candidate or an agrochemical.
Precursor to Chiral Phosphonium (B103445) Salts and Sulfonates
This compound can be readily converted into other useful chiral reagents, such as phosphonium salts and sulfonates. These derivatives expand the synthetic utility of the parent alcohol. For example, conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities with retention or inversion of configuration at the stereocenter. Furthermore, chiral phosphonium salts derived from this alcohol can be employed as catalysts or reagents in various asymmetric transformations.
Utility as a Chiral Auxiliary in Asymmetric Reactions
Beyond its role as a chiral building block, this compound can be utilized in the design of chiral auxiliaries. A chiral auxiliary is a temporary functional group that is attached to a substrate to control the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.
Design and Synthesis of Chiral Auxiliaries Derived from this compound
The hydroxyl group of this compound provides a convenient handle for its attachment to various substrates. For example, it can be esterified with an acyl chloride or a carboxylic acid to form a chiral ester. The steric bulk of the 2,3-dimethylbutyl (B1248744) group can effectively shield one face of the reactive center (e.g., an enolate), directing an incoming reagent to the opposite face. The design of such auxiliaries is a key area of research in asymmetric synthesis.
Influence on Diastereoselectivity and Enantiocontrol in New Reaction Development
The effectiveness of a chiral auxiliary is measured by its ability to induce high levels of diastereoselectivity or enantioselectivity in a chemical reaction. The steric and electronic properties of the auxiliary derived from this compound can be fine-tuned to achieve optimal stereocontrol in a variety of transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. Research in this area focuses on developing new reactions where these auxiliaries can provide predictable and high levels of asymmetric induction, leading to the efficient synthesis of enantiomerically enriched products.
Mechanistic Studies of Chemical Reactions Involving 2s 2,3 Dimethylbutan 1 Ol
Oxidation Pathways and Formation of Aldehyde/Carboxylic Acid Derivatives
As a primary alcohol, (2S)-2,3-dimethylbutan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.orgchemguide.co.uk The presence of a hydrogen atom on the carbinol carbon allows for these transformations.
The oxidation process can be controlled to yield the corresponding aldehyde, (2S)-2,3-dimethylbutanal. This partial oxidation is typically achieved using milder oxidizing agents, such as Pyridinium chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂). doubtnut.com The reaction is carefully controlled to prevent further oxidation to the carboxylic acid. libretexts.orgchemguide.co.uk
For a more complete oxidation to the carboxylic acid, (2S)-2,3-dimethylbutanoic acid, stronger oxidizing agents are required. Reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium (e.g., with H₂SO₄) will facilitate the full oxidation. libretexts.org In this process, the alcohol is first oxidized to the aldehyde, which is then rapidly oxidized further to the carboxylic acid. chemguide.co.uk To ensure the formation of the carboxylic acid, the reaction is often performed with an excess of the oxidizing agent and under conditions, such as heating under reflux, that prevent the intermediate aldehyde from being removed from the reaction mixture. chemguide.co.uk
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent | Product | Reaction Type |
|---|---|---|
| Pyridinium chlorochromate (PCC) | (2S)-2,3-dimethylbutanal | Partial Oxidation |
| Potassium permanganate (KMnO₄) | (2S)-2,3-dimethylbutanoic acid | Full Oxidation |
| Chromium trioxide (CrO₃) / H₂SO₄ | (2S)-2,3-dimethylbutanoic acid | Full Oxidation |
Nucleophilic Substitution Reactions for Halide Formation
The hydroxyl (-OH) group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, the -OH group must first be converted into a better leaving group, a process often initiated by protonation or reaction with specific reagents. quizlet.com
The reaction of primary alcohols with hydrohalic acids can proceed via an Sₙ2 mechanism. However, with a sterically hindered primary alcohol like this compound, which has a neopentyl-like structure, Sₙ1 pathways involving carbocation rearrangements become a significant consideration, especially with reagents that promote carbocation formation.
Reaction with HBr : When treated with hydrobromic acid, this compound can yield a mixture of products. The direct Sₙ2 substitution product, 1-bromo-2,3-dimethylbutane (B3051029), may form. However, rearrangement of the initial carbocation can lead to the formation of a more stable tertiary carbocation, resulting in 2-bromo-2,3-dimethylbutane (B3344068) as a major rearranged product. askfilo.comvaia.com
Reaction with HCl/ZnCl₂ (Lucas Reagent) : The Lucas reagent is used to distinguish between primary, secondary, and tertiary alcohols. youtube.com Primary alcohols, like this compound, react very slowly with this reagent. askfilo.comvaia.comdoubtnut.com The reaction requires the formation of a carbocation, which is unfavorable for a primary alcohol. askfilo.com Over time and with heating, a reaction may occur, but it is likely to proceed with a 1,2-hydride or 1,2-methyl shift to form a more stable carbocation, leading to a rearranged product such as 2-chloro-2,3-dimethylbutane. askfilo.comshaalaa.com
Reagents like phosphorus tribromide and a combination of phosphorus and iodine are effective for converting primary alcohols into alkyl halides, typically without carbocation rearrangements. vaia.com
Reaction with PBr₃ : Phosphorus tribromide (PBr₃) reacts with primary alcohols via an Sₙ2 mechanism. youtube.com The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus and displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in an Sₙ2 attack on the alpha-carbon. youtube.com This mechanism results in an inversion of stereochemistry. For this compound, the product is (R)-1-bromo-2,3-dimethylbutane. This method is generally preferred for converting primary alcohols to alkyl bromides to avoid rearrangement. vaia.com
Reaction with P/I₂ : A mixture of red phosphorus and iodine (P/I₂) is used to synthesize alkyl iodides from alcohols. askfilo.comvaia.com This combination forms phosphorus triiodide (PI₃) in situ, which then reacts with the alcohol in a manner analogous to PBr₃, following an Sₙ2 pathway to yield 1-iodo-2,3-dimethylbutane with inversion of configuration. brainly.com
Thionyl chloride (SOCl₂) is a common reagent for converting alcohols to alkyl chlorides. askfilo.comvaia.com The reaction typically proceeds through an Sₙ2 mechanism, particularly when a base like pyridine (B92270) is not used in excess. libretexts.org The alcohol attacks the sulfur atom of SOCl₂, displacing a chloride ion. The intermediate then breaks down, with the newly freed chloride ion attacking the carbon atom in an Sₙ2 fashion, leading to inversion of configuration. libretexts.org This reaction yields (R)-1-chloro-2,3-dimethylbutane from this compound. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification. ncert.nic.in
Table 2: Nucleophilic Substitution Reactions of this compound
| Reagent | Primary Mechanism | Main Product(s) | Notes |
|---|---|---|---|
| HBr | Sₙ1/Sₙ2 | Mixture of 1-bromo-2,3-dimethylbutane and 2-bromo-2,3-dimethylbutane | Rearrangement is common. askfilo.comvaia.com |
| HCl/ZnCl₂ | Sₙ1 | 2-chloro-2,3-dimethylbutane | Very slow reaction; rearrangement occurs. askfilo.comvaia.com |
| PBr₃ | Sₙ2 | (R)-1-bromo-2,3-dimethylbutane | Inversion of stereochemistry; no rearrangement. vaia.comyoutube.com |
| P/I₂ | Sₙ2 | (R)-1-iodo-2,3-dimethylbutane | Inversion of stereochemistry; no rearrangement. vaia.combrainly.com |
| SOCl₂ | Sₙ2 | (R)-1-chloro-2,3-dimethylbutane | Inversion of stereochemistry; gaseous byproducts. vaia.comlibretexts.org |
Reactions with Phosphorus Halides (e.g., PBr₃, P/I₂)
Esterification Mechanisms and Kinetic Studies
The esterification of this compound with a carboxylic acid, typically in the presence of an acid catalyst like concentrated H₂SO₄, follows the Fischer esterification mechanism. ncert.nic.in This is a nucleophilic acyl substitution reaction. ncert.nic.in
The mechanism involves several key steps:
Protonation of the Carboxylic Acid : The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. ncert.nic.inlibretexts.org
Nucleophilic Attack : The alcohol, this compound, acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.org
Tetrahedral Intermediate Formation : This attack forms a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, converting it into a good leaving group (-OH₂⁺). ncert.nic.in
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of water. ncert.nic.in
Deprotonation : The protonated ester is deprotonated (often by water or the conjugate base of the catalyst) to yield the final ester product.
Carbocation Rearrangements and Alkene Formation from Analogs
While this compound itself is a primary alcohol, its analogs and related reactions provide clear examples of carbocation rearrangements, a fundamental concept in organic chemistry. libretexts.org These rearrangements are common in reactions that proceed through carbocation intermediates, such as acid-catalyzed dehydration (E1 reaction). libretexts.org The driving force for rearrangement is the formation of a more stable carbocation (tertiary > secondary > primary). libretexts.org
A relevant analog is 3,3-dimethylbutan-2-ol. Its dehydration in the presence of a strong acid like concentrated H₂SO₄ is a classic example of a rearrangement leading to alkene formation. doubtnut.com
The mechanism proceeds as follows:
Protonation of the Alcohol : The hydroxyl group is protonated by the acid to form an oxonium ion. doubtnut.com
Formation of a Carbocation : The oxonium ion departs as a water molecule, leaving behind a secondary carbocation. doubtnut.com
Carbocation Rearrangement (1,2-Methyl Shift) : The secondary carbocation is unstable. A methyl group from the adjacent quaternary carbon shifts with its pair of electrons to the positively charged carbon. libretexts.orgdoubtnut.com This is known as a 1,2-methyl shift or an alkyl shift. libretexts.org
Formation of a More Stable Carbocation : This shift results in the formation of a much more stable tertiary carbocation. doubtnut.com
Alkene Formation : A proton is eliminated from an adjacent carbon atom, forming a double bond. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is the major product. In this case, the product is 2,3-dimethyl-2-butene (B165504) (tetramethylethylene). doubtnut.com
Table 3: Mechanism of Dehydration of 3,3-Dimethylbutan-2-ol
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Protonation of the hydroxyl group by H⁺. | Protonated alcohol (oxonium ion) |
| 2 | Loss of a water molecule. | Secondary carbocation |
| 3 | 1,2-Methyl shift. | Tertiary carbocation |
| 4 | Elimination of a proton (H⁺). | 2,3-Dimethyl-2-butene (major product) |
This tendency for rearrangement is a key feature in the chemistry of branched alkanols and must be considered when predicting products in reactions involving carbocation intermediates.
Hydrogen Bond Formation and Intermolecular Aggregation Phenomena
The hydroxyl (-OH) group of this compound is the primary determinant of its intermolecular behavior. This functional group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). nih.govnih.gov This dual capability facilitates self-association, where multiple molecules interact to form a dynamic equilibrium of aggregates, including dimers, trimers, and larger oligomeric clusters. The structure and stability of these aggregates are governed by a balance between the strength of the hydrogen bonds and the steric hindrance imposed by the bulky, branched alkyl structure.
Research Findings on Aggregation
Detailed mechanistic studies on the specific enantiomer this compound are not extensively documented in the literature. However, significant insights can be drawn from comprehensive studies on its constitutional isomers, particularly 2,2-dimethylbutan-1-ol (B72336) and 2,3-dimethylbutan-2-ol, which have been investigated using a combination of experimental spectroscopy (Infrared and Inelastic Incoherent Neutron Scattering) and computational quantum chemical calculations (Density Functional Theory, DFT). researchgate.net
As a primary alcohol, the aggregation behavior of this compound is expected to closely mirror that of 2,2-dimethylbutan-1-ol. Research indicates that primary alcohols with significant branching, like these, predominantly form linear oligomers such as dimers and trimers. researchgate.net This is in contrast to more sterically hindered tertiary alcohols, like 2,3-dimethylbutan-2-ol, which exhibit weaker, non-linear hydrogen bonds. The formation of these aggregates is evident in infrared (IR) spectroscopy through the appearance of a broad, intense absorption band for the O-H stretching vibration at lower frequencies, characteristic of hydrogen-bonded hydroxyl groups, in addition to a smaller, sharper peak at higher frequencies corresponding to free, non-associated (monomeric) OH groups. For related primary alcohols, this broad band for associated species typically appears around 3350 cm⁻¹.
Computational modeling using DFT provides a molecular-level view of these aggregates. researchgate.net Calculations performed on clusters of the isomer 2,2-dimethylbutan-1-ol confirm that molecules arrange themselves to maximize hydrogen bonding while minimizing steric repulsion. The models allow for the calculation of vibrational frequencies, which can then be compared with experimental spectra to validate the proposed structures of the aggregates.
The following tables present data from a combined experimental and computational study on the isomer 2,2-dimethylbutan-1-ol, which serves as a robust model for the intermolecular interactions of this compound. researchgate.net
Table 1: Calculated and Experimental IR Frequencies for 2,2-dimethylbutan-1-ol Monomer
This table compares the vibrational frequencies calculated using DFT (B3LYP/6-311G**) with those observed in experimental IR spectroscopy for the isolated (monomeric) molecule. researchgate.net
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) |
| Torsion (τ) C-C | 63.8 | - |
| Torsion (τ) C-O | 194.5 | - |
| Torsion (τ) CH₃ | 234.3 | - |
| Rocking (ρ) C-C-O | 344.9 | - |
| Bending (δ) C-C-C | 383.9 | 383 ± 8 |
| Bending (δ) C-C-O | 475.9 | 472 ± 8 |
| Stretching (ν) C-C | 853.7 | 850 ± 10 |
| Rocking (ρ) CH₂ | 927.6 | 929 ± 10 |
| Stretching (ν) C-O | 1045.1 | 1045 ± 10 |
| Wagging (ω) CH₂ | 1340.0 | 1340 ± 15 |
| Bending (δ) CH₃ | 1399.0 | 1397 ± 20 |
| Bending (δ) CH₂ | 1479.0 | 1479 ± 20 |
| Stretching (ν) O-H | 3840.0 | - |
Frequencies below 300 cm⁻¹ are typically observed in Inelastic Incoherent Neutron Scattering (IINS) rather than IR.
Table 2: DFT Calculated Hydrogen Bond Characteristics for Aggregates of 2,2-dimethylbutan-1-ol
This table shows the calculated structural and energetic parameters for the hydrogen bonds in dimer and trimer aggregates of the isomer 2,2-dimethylbutan-1-ol. researchgate.net
| Aggregate | H···O Bond Length (Å) | O-H Bond Length (Å) | O-H···O Bond Angle (°) | Binding Energy per Molecule (kJ/mol) |
| Dimer | 1.838 | 0.978 | 170.8 | 13.9 |
| Trimer | 1.777 | 0.982 | 167.3 | 18.0 |
The data indicates that as the aggregate size increases from dimer to trimer, the hydrogen bond (H···O) becomes shorter and stronger. researchgate.net This phenomenon, known as hydrogen bonding cooperativity, also results in a slight elongation of the covalent O-H bond and an increase in the binding energy per molecule, signifying a more stable arrangement in the trimer compared to the dimer. researchgate.net This evidence strongly suggests that this compound exists in liquid and concentrated phases not as discrete molecules, but as a complex mixture of linear hydrogen-bonded oligomers.
Theoretical and Computational Chemistry Studies on 2s 2,3 Dimethylbutan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the electronic structure and related properties of (2S)-2,3-dimethylbutan-1-ol. These calculations can predict molecular geometries, vibrational frequencies, and the nature of chemical bonds with high accuracy.
The geometry of chemical compounds can be optimized using various computational methods to find the most stable three-dimensional structure. Density Functional Theory (DFT) is a widely used quantum mechanical approach that determines the electronic energy of a molecule based on its electron density. mdpi.com For complex molecules, DFT methods, such as B3LYP combined with basis sets like 6-311G**, provide a reliable balance between accuracy and computational cost for structural predictions. researchgate.net Semi-empirical methods, like PM3, offer a faster, albeit less accurate, alternative by using parameters derived from experimental data to simplify calculations. researchgate.net
Studies on structurally related branched alcohols, such as 2,3-dimethylbutan-2-ol, have utilized both DFT and PM3 methods for structural optimization. researchgate.net These calculations are crucial for determining the equilibrium geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's reactivity and physical properties. For instance, DFT calculations can be employed to model the transition states for reactions like oxidation or esterification. The optimization process involves finding the minimum energy conformation on the potential energy surface. aps.org
Table 1: Computational Methods for Structural Optimization
| Method | Description | Common Application |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method based on electron density to calculate the electronic structure of molecules. mdpi.com | Provides high accuracy for geometry optimization, energy calculations, and prediction of spectroscopic properties. researchgate.net |
| Semi-Empirical (PM3) | A quantum method that uses parameters from experimental data to simplify calculations of molecular electronic structure. researchgate.net | Used for faster calculations on large molecular systems, often for initial conformational searches or qualitative analysis. researchgate.net |
This compound possesses several rotatable bonds, leading to multiple possible conformations. Conformational analysis involves identifying these stable conformers and mapping the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry.
Theoretical studies on similar molecules, like cyclohexane (B81311) and 2,3-dimethylbutane, show that even small variations in molecular shape can lead to significant changes in physical properties. For flexible molecules, DFT calculations can predict the relative energies of different conformers. For example, in some molecules, calculations have shown that non-planar conformers are the most stable, even if a planar structure appears to be a minimum during optimization. This is confirmed by checking for imaginary vibrational frequencies, which indicate a saddle point (a maximum) on the potential energy surface rather than a true minimum. The study of the PES is essential for understanding the molecule's flexibility and the energy barriers between different conformations.
Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a key experimental technique for molecular characterization. Quantum chemical calculations are vital for the accurate assignment of the observed vibrational modes. researchgate.net By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental IR and Inelastic Incoherent Neutron Scattering (IINS) spectra to assign specific peaks to the stretching, bending, and torsional motions of the molecule's functional groups. researchgate.net
For alcohols, the O-H stretching region (typically around 3200–3600 cm⁻¹) is of particular interest as it is sensitive to hydrogen bonding. DFT modeling of vibrational spectra for both isolated molecules (monomers) and hydrogen-bonded clusters allows for the detailed assignment of both intramolecular (within the molecule) and intermolecular (between molecules) vibrational modes. researchgate.net
Table 2: Example of Calculated Vibrational Frequencies for a Related Isomer (2,3-dimethylbutan-2-ol)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT B3LYP/6-311G**) |
|---|---|
| δ(OH) | 793 |
| ν(C-C) | 865.7 |
| ν(C-O) | 1129 |
| δ(CH₃) | 1397 |
| ν(O-H) | ~3600 (monomer) |
Data derived from studies on the related isomer 2,3-dimethylbutan-2-ol and serves as an illustrative example of the type of data generated. researchgate.net
In the condensed phase, this compound molecules interact primarily through hydrogen bonds involving the hydroxyl (-OH) group. Computational studies investigate these interactions by modeling molecular clusters of increasing size, from the isolated monomer to dimers, trimers, and tetramers. researchgate.net
By comparing the energies and structures of these clusters, the strength and geometry of the hydrogen bonds can be quantified. DFT calculations on similar primary alcohols, like 2,2-dimethylbutan-1-ol (B72336), show that they tend to form linear oligomers (dimers, trimers) via hydrogen bonding. researchgate.net These calculations help in understanding the cooperative effects within hydrogen-bonded networks, where the formation of one hydrogen bond can strengthen adjacent ones. Modeling these clusters is crucial for interpreting the broad O-H stretching bands observed in the experimental IR spectra of bulk liquids and solids. researchgate.net
Prediction and Assignment of Vibrational Spectra
Molecular Dynamics Simulations for Understanding Rotational and Translational Motion
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motions and interactions over time.
MD simulations are particularly useful for understanding the behavior of this compound in liquid or amorphous solid states. These simulations can model the complex rotational and translational motions of molecules, which are governed by intermolecular forces, including hydrogen bonding and van der Waals interactions.
Studies on related systems, such as aqueous solutions of alcohols, use MD simulations to investigate properties like hydration patterns, solute association, and the influence of the solute on the structure of water. acs.org For pure alcohols, simulations can reveal details about the dynamics of hydrogen-bond networks, including the lifetimes of hydrogen bonds and the reorientation times of the molecules. This information is critical for understanding macroscopic properties like viscosity, diffusion coefficients, and the phase behavior of the substance. For instance, direct dynamics simulations have been used to study the dehydration of related protonated alcohols, providing insights into reaction dynamics.
Intermolecular Interactions and Self-Association
The intermolecular forces in this compound are dominated by hydrogen bonding, a characteristic feature of alcohols. The molecule's structure, featuring a primary hydroxyl (-OH) group, allows it to act as both a hydrogen bond donor and acceptor. nih.gov This dual capability is the primary driver for the self-association of molecules, where individual monomers aggregate to form larger clusters such as dimers, trimers, and other oligomers.
Computational and theoretical studies, often employing methods like Density Functional Theory (DFT), are crucial for understanding the energetics and geometries of these interactions. researchgate.netresearchgate.net For analogous primary alcohols, research has shown that self-association leads predominantly to the formation of linear or open-chain oligomers. acs.org In these structures, the hydroxyl group of one molecule forms a hydrogen bond with the oxygen atom of a neighboring molecule, creating a chain-like assembly.
The specific structure of this compound, with methyl groups at the C2 and C3 positions, introduces steric hindrance that influences the extent and nature of this self-association. Compared to straight-chain primary alcohols like 1-butanol (B46404) or 1-hexanol, the branching in this compound is expected to limit the formation of very large aggregates. researchgate.net This steric effect can make the formation of extended, highly ordered hydrogen-bonded networks less favorable.
The table below summarizes the fundamental properties of this compound related to its hydrogen bonding capacity.
Table 1: Hydrogen Bonding Properties of this compound
| Property | Value |
|---|
Data sourced from computational analysis. nih.gov
Theoretical models and spectroscopic studies of isomeric alcohols provide insight into the specific nature of these associations. For instance, studies comparing primary alcohols like 2,2-dimethylbutan-1-ol with tertiary alcohols like 2,3-dimethylbutan-2-ol show significant differences in their hydrogen-bonding networks. researchgate.net Primary alcohols typically form stronger, more linear hydrogen bonds, while the bulky nature of tertiary alcohols leads to weaker and less organized associations. This comparison underscores the importance of the hydroxyl group's accessibility in dictating the structure of the resulting molecular aggregates. The self-association behavior of this compound is expected to align with that of other sterically hindered primary alcohols.
Table 2: Comparative Analysis of Self-Association in Isomeric Alcohols
| Compound | Alcohol Type | Predominant H-Bonding Type | Research Findings on Self-Association |
|---|
Information derived from studies on analogous isomers.
Advanced Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization for Enhanced Chromatographic Detectability (e.g., for GC-MS analysis)
For the analysis of (2S)-2,3-dimethylbutan-1-ol, particularly in complex mixtures or at trace levels, derivatization is a crucial step to improve its chromatographic behavior and detection sensitivity, especially for Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.netresearch-solution.com The primary goals of derivatization for GC analysis are to increase the volatility and thermal stability of the analyte while reducing its polarity. researchgate.netresearch-solution.com This transformation minimizes interactions with the stationary phase of the GC column, leading to more symmetrical peak shapes and improved resolution. researchgate.netresearchgate.net
Common derivatization techniques for alcohols like this compound include acylation, silylation, and alkylation. researchgate.netresearchgate.net Acylation, for instance, involves reacting the alcohol with an acylating agent, such as acetic anhydride (B1165640) or a fluorinated anhydride, to form an ester. science.gov Fluorinated derivatives are particularly advantageous as they can enhance the detector's response. jfda-online.com Silylation, another widely used method, converts the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). research-solution.com These TMS derivatives are generally more volatile and thermally stable.
A key aspect of analyzing chiral compounds like this compound is the determination of enantiomeric purity. This can be achieved by derivatizing the alcohol with a chiral derivatizing agent (CDA) to form diastereomers. researchgate.netjfda-online.com These diastereomers, having different physical properties, can then be separated on a standard achiral GC column. researchgate.netjfda-online.com For example, Mosher's acid chloride can be used to create diastereomeric esters, allowing for the quantification of each enantiomer.
The selection of the appropriate derivatization reagent and reaction conditions is critical for achieving a complete reaction (ideally over 95%) without causing any structural rearrangements or loss of the sample. researchgate.net The resulting derivative should also be stable and not interact with the GC column. researchgate.net
Table 1: Common Derivatization Reagents for GC Analysis of Alcohols
| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages |
| Acylation | Acetic Anhydride | Acetate (B1210297) Ester | Simple procedure, improves volatility. science.gov |
| Trifluoroacetic Anhydride | Trifluoroacetate Ester | Enhances detector response. science.gov | |
| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl (TMS) Ether | Creates volatile and thermally stable derivatives. research-solution.com |
| Chiral Derivatization | Mosher's Acid Chloride (MTPA-Cl) | Diastereomeric Ester | Allows separation of enantiomers on achiral columns. |
Synthesis of Functionalized Derivatives for Material Science Applications
The unique chiral structure of this compound makes it a valuable building block, or "chiral synthon," for the synthesis of new materials with specific properties. alfachemic.comfiveable.me In material science, the incorporation of chiral units into polymers or other materials can induce unique optical, electronic, or mechanical properties. researchgate.net
Functionalized derivatives of this compound can be prepared to serve as monomers for polymerization. For instance, the hydroxyl group can be converted into a reactive functional group, such as an acrylate (B77674) or methacrylate, by reacting it with acryloyl chloride or methacryloyl chloride, respectively. These new monomers can then be polymerized to create chiral polymers. The specific stereochemistry of the this compound side chains can influence the macroscopic properties of the resulting polymer, such as its helical structure or its interaction with polarized light.
Another area of application is in the development of chiral liquid crystals. By attaching mesogenic (liquid-crystal-forming) units to the this compound core, new chiral liquid crystalline materials can be synthesized. The chirality of the alcohol can induce a helical twist in the liquid crystal phase, a property essential for applications in displays and optical devices.
Furthermore, derivatives of this compound can be used in the synthesis of chiral metal-organic frameworks (MOFs). researchgate.net These porous materials have applications in enantioselective separations and asymmetric catalysis. By functionalizing the alcohol to include a linking group, it can be incorporated into the framework structure, creating a chiral environment within the pores of the MOF.
Table 2: Potential Functionalized Derivatives of this compound for Material Science
| Derivative Type | Potential Synthetic Route | Potential Application |
| Acrylate/Methacrylate Monomer | Reaction with acryloyl/methacryloyl chloride | Synthesis of chiral polymers |
| Chiral Liquid Crystal Precursor | Esterification with a mesogenic carboxylic acid | Development of chiral liquid crystals |
| MOF Ligand | Functionalization with a coordinating group (e.g., carboxylate, pyridine) | Creation of chiral metal-organic frameworks |
Derivatization for Chirality Sensing using Advanced Spectroscopic Techniques (e.g., ¹⁹F NMR)
Determining the absolute configuration and enantiomeric excess of chiral molecules is a significant challenge in chemistry. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), can be employed for this purpose, often in conjunction with chiral derivatizing agents (CDAs). researchgate.netjst.go.jp Fluorine-19 (¹⁹F) NMR is especially powerful in this context due to its high sensitivity and the large chemical shift dispersion of fluorine signals. jst.go.jpnih.gov
For chirality sensing of this compound, the alcohol is reacted with a fluorine-containing CDA. This reaction converts the enantiomers into diastereomers, which will exhibit distinct signals in the ¹⁹F NMR spectrum. jst.go.jp The difference in the chemical shifts (Δδ) of the fluorine signals for the two diastereomers allows for the determination of the enantiomeric ratio.
Several fluorine-containing CDAs have been developed for the analysis of chiral alcohols. jst.go.jp These reagents are designed to have a rigid structure that leads to significant and predictable differences in the magnetic environment of the fluorine nucleus for each diastereomer. Examples of such agents include α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), 1-fluoroindan-1-carboxylic acid (FICA), and 8-fluoro-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid (F-THENA). jst.go.jpresearchgate.net The choice of CDA is crucial, as some, like MTPA, may not always show a reliable correlation between the sign of the ΔδF value and the absolute configuration of the alcohol. jst.go.jpresearchgate.net In contrast, agents like FICA and F-THENA have been shown to be more reliable for determining the absolute configuration by both ¹⁹F and ¹H NMR spectroscopy. jst.go.jpresearchgate.net
The derivatization of this compound with a chiral ¹⁹F-labeled probe can also be used in chemosensing systems. nih.govacs.org The binding of the alcohol to the probe results in characteristic ¹⁹F NMR signals that can be assigned to each enantiomer, allowing for rapid and sensitive determination of chirality. acs.orgresearchgate.net
Table 3: Examples of Fluorine-Containing Chiral Derivatizing Agents for NMR Analysis
| Chiral Derivatizing Agent (CDA) | Acronym | Key Feature |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA | Widely used, but ΔδF values may not always correlate with absolute configuration. jst.go.jpresearchgate.net |
| 1-Fluoroindan-1-carboxylic acid | FICA | Provides reliable determination of absolute configuration by both ¹⁹F and ¹H NMR. researchgate.netjst.go.jpresearchgate.net |
| 8-Fluoro-1,2,3,4-tetrahydro-1,4-epoxynaphthalene-1-carboxylic acid | F-THENA | Rigid structure useful for assigning absolute configuration of secondary alcohols. nih.govresearchgate.netrsc.org |
| α-Cyano-α-fluoro-p-tolylacetic acid | CFTA | A versatile CDA for determining absolute configurations. jst.go.jpresearchgate.net |
Future Research Directions and Emerging Methodologies for 2s 2,3 Dimethylbutan 1 Ol
Development of Novel and More Efficient Enantioselective Catalytic Systems
The synthesis of enantiomerically pure alcohols is a cornerstone of modern chemistry, and the development of novel catalytic systems is paramount. google.com For (2S)-2,3-dimethylbutan-1-ol, research is geared towards creating more active, selective, and robust catalysts for the asymmetric reduction of the corresponding prochiral ketone, 2,3-dimethylbutanal (B3049577).
Current research efforts are exploring a variety of catalyst types:
Transition Metal Catalysts: Iridium and Ruthenium complexes with chiral ligands have shown promise in the asymmetric hydrogenation of prochiral ketones. nih.gov Future work will likely focus on designing new P,N ligands and other sophisticated ligand architectures to improve enantioselectivity and catalyst turnover numbers. acs.orgrsc.org The development of catalysts that are effective under milder conditions (lower pressures and temperatures) and in greener solvents is a key objective. nih.gov
Organocatalysts: Chiral organocatalysts offer a metal-free alternative for asymmetric synthesis. ehu.es Research into new chiral phosphoric acids and other organocatalytic systems for the reduction of 2,3-dimethylbutanal could lead to more cost-effective and environmentally benign synthetic routes.
Biocatalysts: Enzymes, such as alcohol dehydrogenases (ADHs), offer unparalleled stereoselectivity. rsc.org The development of robust and reusable immobilized enzymes, potentially through techniques like SpyTag/SpyCatcher systems, will be crucial for their industrial application in synthesizing this compound. researchgate.net
A comparative look at the performance of different catalytic systems highlights the ongoing quest for optimal efficiency and selectivity.
Table 1: Comparison of Catalytic Systems for Chiral Alcohol Synthesis
| Catalyst Type | Key Features | Potential Advantages | Research Focus |
| Transition Metal Catalysts | Based on metals like Iridium, Rhodium, and Ruthenium with chiral ligands. nih.govsolubilityofthings.com | High activity and turnover numbers. unito.it | Development of novel ligands, improving stability and recyclability. acs.orgrsc.org |
| Organocatalysts | Metal-free, based on small chiral organic molecules. ehu.es | Lower toxicity, readily available, and often less sensitive to air and moisture. | Designing new catalyst scaffolds for higher enantioselectivity and broader substrate scope. |
| Biocatalysts (Enzymes) | Highly specific and selective, operate under mild conditions. rsc.org | Excellent enantioselectivity, environmentally friendly. | Immobilization for reusability, improving stability under process conditions. researchgate.netrsc.org |
Integration of this compound Synthesis and Transformations in Flow Chemistry
Flow chemistry, or continuous-flow synthesis, is emerging as a powerful technology for chemical production, offering benefits such as enhanced safety, improved heat and mass transfer, and easier scalability compared to traditional batch processes. acs.org
The integration of the synthesis of this compound into continuous-flow systems is a significant area of future research. nih.gov This involves the use of packed-bed reactors containing immobilized catalysts (either transition metal, organo-, or biocatalysts) for the continuous asymmetric reduction of 2,3-dimethylbutanal. rsc.org Such systems can lead to higher productivity and more consistent product quality.
Furthermore, "telescoped" continuous flow processes, where the synthesis of the chiral alcohol is immediately followed by subsequent transformations in the same continuous line without isolation of intermediates, are a major goal. acs.org This approach can significantly reduce waste, energy consumption, and processing time.
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To optimize and control the synthesis of this compound, particularly in continuous flow systems, real-time monitoring of the reaction progress is essential. Advanced spectroscopic techniques are being increasingly applied for in situ analysis.
NMR Spectroscopy: In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information on the concentration of reactants, products, and intermediates directly within the reaction vessel. nih.govkaist.ac.kr The development of chiral solvating agents for NMR can even allow for the direct determination of enantiomeric excess in real-time. nih.govkaist.ac.kr
31P NMR Spectroscopy: For reactions involving phosphorus-containing ligands, 31P NMR is a valuable tool for monitoring the catalyst's state and integrity throughout the reaction. researchgate.net
Infrared (IR) and Raman Spectroscopy: These techniques can monitor the disappearance of the carbonyl group of the starting aldehyde and the appearance of the hydroxyl group of the alcohol product, providing kinetic data.
The data obtained from these in-situ monitoring techniques can be used to build kinetic models and implement advanced process control strategies to maintain optimal reaction conditions.
Exploration of New Chemical Transformations and Rearrangement Pathways
Beyond its synthesis, future research will undoubtedly explore new chemical transformations and applications for this compound. As a chiral building block, it can be used in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. smolecule.com
Research into the reactivity of the hydroxyl group and the chiral backbone will open up new synthetic possibilities. For instance, studies on the acid-catalyzed rearrangement of related structures like 2,3-dimethylbutan-2-ol provide insights into potential carbocation-mediated transformations that could be explored for this compound derivatives. rsc.org Understanding and controlling such rearrangements could lead to the synthesis of novel and valuable compounds.
Additionally, exploring its use in areas like the synthesis of chiral auxiliaries or as a chiral solvent for other asymmetric reactions could broaden its utility. tcichemicals.com
Q & A
Q. What are the common synthetic routes for (2S)-2,3-dimethylbutan-1-ol, and how can enantiomeric purity be ensured?
this compound can be synthesized via Grignard reactions (e.g., alkylation of ketones) or catalytic reduction of α,β-unsaturated carbonyl precursors. Enantiomeric purity is critical due to its chiral center; methods include chiral chromatography (e.g., HPLC with chiral stationary phases) or asymmetric catalysis using chiral ligands. For example, Metzger and Isbell (1964) described a protocol for synthesizing 2,3-dimethylbutan-1-ol isomers, though enantiomer separation was not pursued due to initially observed negligible differences in T50 values .
Q. What structural features contribute to the chiral nature of this compound, and how are they confirmed experimentally?
The compound’s chirality arises from the stereogenic C2 carbon. Structural confirmation employs techniques like NMR spectroscopy (e.g., NOESY for spatial arrangement), X-ray crystallography for absolute configuration, and polarimetry to measure optical rotation. Stereochemical assignments are further validated by comparing experimental data with computational models (e.g., density functional theory) .
Q. What preliminary biological activities have been reported for this compound, and how are these studies designed?
Early studies suggest interactions with neurotransmitter systems and adenosine A1 receptors, implicating roles in neuroprotection and synaptic modulation. Experimental designs include in vitro receptor-binding assays (e.g., radioligand displacement) and ex vivo electrophysiology to measure effects on neuronal activity. Dose-response curves and enantiomer-specific controls are critical to isolate stereochemical effects .
Advanced Research Questions
Q. How do the biological activities of this compound and its (2R)-enantiomer differ, and what methodologies are used to assess these differences?
Enantiomers may exhibit divergent receptor affinities or metabolic pathways. Comparative studies use chiral-resolved samples in in vitro assays (e.g., cAMP inhibition for adenosine receptor activity) or in vivo models (e.g., rodent pain perception tests). For example, the (2S)-enantiomer showed higher receptor modulation efficiency in preliminary neuropharmacological screens .
Q. What experimental approaches are recommended to resolve contradictions in reported biological activities, such as conflicting T50 values or receptor interactions?
Contradictions may arise from differences in assay conditions (e.g., pH, solvent) or enantiomeric impurities. Replication studies with stringent chiral purity controls (≥99% ee) and standardized protocols (e.g., uniform cell lines, temperature) are essential. Advanced analytics like LC-MS/MS can verify compound integrity during assays .
Q. How can structure-activity relationship (SAR) studies be designed using analogs of this compound to elucidate critical functional groups?
SAR studies compare derivatives such as 2,3-dimethylbutan-2-ol (structural isomer) or 2-methylpentan-1-ol (chain-length variant). Systematic modifications (e.g., methyl group removal, hydroxyl repositioning) are tested in receptor-binding or enzymatic assays. For instance, replacing the C2 methyl group with ethyl reduces adenosine A1 affinity, highlighting steric constraints .
Q. What in silico methods are suitable for predicting the neuropharmacological potential of this compound, and how do they complement wet-lab experiments?
Molecular docking (e.g., AutoDock Vina) predicts binding poses at adenosine A1 receptors, while molecular dynamics simulations assess ligand-receptor stability. Pharmacophore modeling identifies critical interaction motifs (e.g., hydroxyl hydrogen bonding). These models guide targeted in vitro testing, reducing experimental redundancy .
Q. How can isotopic labeling (e.g., deuterium) be utilized in metabolic studies of this compound?
Deuterated analogs (e.g., C2-D3) enable tracking via mass spectrometry or NMR to study metabolic pathways. For example, deuterium kinetic isotope effects (KIE) reveal rate-limiting steps in hepatic oxidation. Stable isotopes also improve detection sensitivity in pharmacokinetic profiling .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
